5-Bromo-4,4,5,5-tetrafluoropent-2-en-1-ol
Overview
Description
5-Bromo-4,4,5,5-tetrafluoropent-2-en-1-ol: is an organofluorine compound with the molecular formula C5H5BrF4O. It is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,4,5,5-tetrafluoropent-2-en-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the bromination of a tetrafluoropentene derivative, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced equipment to ensure high yield and purity. The production process is optimized to minimize by-products and ensure the safety of the workers and the environment .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-4,4,5,5-tetrafluoropent-2-en-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of tetrafluoropent-2-en-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products:
Oxidation: Formation of 5-bromo-4,4,5,5-tetrafluoropentanoic acid.
Reduction: Formation of 4,4,5,5-tetrafluoropent-2-en-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-4,4,5,5-tetrafluoropent-2-en-1-ol is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound can be used to study the effects of fluorinated molecules on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials, such as fluorinated polymers and surfactants .
Mechanism of Action
The mechanism of action of 5-Bromo-4,4,5,5-tetrafluoropent-2-en-1-ol involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds or the alteration of molecular structures. The pathways involved may include nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, and oxidative processes that modify the compound’s structure .
Comparison with Similar Compounds
- 5-Bromo-4,4,5,5-tetrafluoropentanoic acid
- 4-Bromo-1,1,1-trifluorobutane
- 2,3,3,3-Tetrafluoropropanoic acid
- 1-Bromo-2-fluorocyclohexane
Comparison: 5-Bromo-4,4,5,5-tetrafluoropent-2-en-1-ol is unique due to its combination of bromine and multiple fluorine atoms, which impart distinct chemical properties such as high reactivity and stability. Compared to similar compounds, it offers a versatile platform for various chemical transformations and applications in research and industry .
Properties
IUPAC Name |
(E)-5-bromo-4,4,5,5-tetrafluoropent-2-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF4O/c6-5(9,10)4(7,8)2-1-3-11/h1-2,11H,3H2/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUOQYHROIWCQA-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(C(F)(F)Br)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(C(F)(F)Br)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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